N1-Cyclopentyl vs. Unsubstituted: Physicochemical Differentiation
1-Cyclopentyl-3-cyclopropyl-1H-pyrazol-5-amine (MW 191.27 g/mol) is structurally differentiated from the closest N1-unsubstituted analog, 3-cyclopropyl-1H-pyrazol-5-amine (CAS 175137-46-9, MW 123.16 g/mol), by the addition of a cyclopentyl group at the N1 position . This substitution increases molecular weight by 68.11 g/mol (55.3% increase) and adds a degree of lipophilicity critical for membrane permeability and nuclear receptor binding. The N1-cyclopentyl substituent is a key pharmacophoric element in the FXR modulator patent family (US 8,252,826 B2), where cycloalkyl N-substitution is required for agonism . The JAK2 inhibitor lead derived from the unsubstituted core achieved an IC₅₀ of 12 nM ; however, that scaffold lacks the N1 substitution that positions the target compound within an entirely different target class (FXR and CDK12/13 vs. JAK2).
| Evidence Dimension | Molecular weight and structural complexity |
|---|---|
| Target Compound Data | MW 191.27 g/mol; contains N1-cyclopentyl, C3-cyclopropyl, C5-NH₂ |
| Comparator Or Baseline | 3-Cyclopropyl-1H-pyrazol-5-amine (CAS 175137-46-9): MW 123.16 g/mol; lacks N1-cyclopentyl |
| Quantified Difference | ΔMW = +68.11 g/mol (+55.3%); Δheavy atom count = +5 |
| Conditions | Calculated from molecular formula (C₁₁H₁₇N₃ vs. C₆H₉N₃); N1-cyclopentyl presence confirmed by patent structural requirements in US 8,252,826 B2 |
Why This Matters
The N1-cyclopentyl group is structurally obligatory for target engagement in FXR modulator programs, making procurement of this specific intermediate essential for accessing that chemical space.
- [1] Benson GM, Bleicher K, Grether U, Kuhn B, Richter H, Taylor S. Cyclopentyl- and cycloheptylpyrazoles as FXR modulators. US Patent 8,252,826 B2. Filed March 17, 2011, issued August 28, 2012. Assignee: Hoffmann-La Roche Inc. View Source
- [2] Kuujia. 3-Cyclopropyl-1H-pyrazol-5-amine (CAS 175137-46-9): JAK2 lead compound IC₅₀ 12 nM. Available at: https://www.kuujia.com/cas-175137-46-9.html View Source
